molecular formula C10H7ClN4O B1384421 2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one CAS No. 1126602-45-6

2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one

Cat. No. B1384421
M. Wt: 234.64 g/mol
InChI Key: BCEATAARWXWOBC-UHFFFAOYSA-N
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Description

The compound “2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one” is a chemical compound that has been studied for its potential pharmaceutical applications .


Synthesis Analysis

The synthesis of related compounds involves a common intermediate, N-(4,5-dichloro-9H-pyrimido[4,5-b]indol-2-yl)-2,2-dimethylpropanamide . A nucleophilic displacement of the 4-chloro group of the common intermediate by appropriately substituted anilines affords the target compounds .


Molecular Structure Analysis

The molecular structure of “2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one” and related compounds has been studied using Proton NMR and molecular modeling .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one” and related compounds include nucleophilic displacement of 2,5-substituted-4-chloro-pyrimido[4,5-b]indoles with appropriate arylamines .

Scientific Research Applications

In addition, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed and synthesized, which showed high anti-tumor activity . The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro . All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .

    Kinase Inhibition

    • Field: Medical and Pharmaceutical Research
    • Summary: 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives have been studied for their kinase inhibition properties . These compounds have shown promising results in inhibiting CK1d/e and DYRK1A with micromolar and submicromolar IC50 values .
    • Method: The compounds were synthesized and their inhibitory potency was determined against four protein kinases (CDK5/p25, CK1d/e, GSK3a/b and DYRK1A) .
    • Results: The compounds displayed kinase inhibitory potency of 0.6 to 4.0 µM for CK1d/e and 2.2 to 7.6 µM for DYRK1A .

    Anti-Cancer Agents

    • Field: Oncology
    • Summary: 2, 3, 4, 5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives have been designed and synthesized as novel anti-cancer agents .
    • Method: The compounds were synthesized and their biological activity was evaluated .
    • Results: The compounds showed high anti-tumor activity .

    Kinase Inhibition

    • Field: Medical and Pharmaceutical Research
    • Summary: 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives have been studied for their kinase inhibition properties . These compounds have shown promising results in inhibiting CK1d/e and DYRK1A with micromolar and submicromolar IC50 values .
    • Method: The compounds were synthesized and their inhibitory potency was determined against four protein kinases (CDK5/p25, CK1d/e, GSK3a/b and DYRK1A) .
    • Results: The compounds displayed kinase inhibitory potency of 0.6 to 4.0 µM for CK1d/e and 2.2 to 7.6 µM for DYRK1A .

    Anti-Cancer Agents

    • Field: Oncology
    • Summary: 2, 3, 4, 5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives have been designed and synthesized as novel anti-cancer agents .
    • Method: The compounds were synthesized and their biological activity was evaluated .
    • Results: The compounds showed high anti-tumor activity .

Future Directions

The future directions for the study of “2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one” and related compounds could involve further exploration of their potential as inhibitors of receptor tyrosine kinase (RTK) signaling pathways , which is an important area for the development of novel anticancer agents.

properties

IUPAC Name

2-amino-5-chloro-3,9-dihydropyrimido[4,5-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4O/c11-4-2-1-3-5-6(4)7-8(13-5)14-10(12)15-9(7)16/h1-3H,(H4,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEATAARWXWOBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C3=C(N2)N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301191495
Record name 2-Amino-5-chloro-3,9-dihydro-4H-pyrimido[4,5-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301191495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one

CAS RN

1126602-45-6
Record name 2-Amino-5-chloro-3,9-dihydro-4H-pyrimido[4,5-b]indol-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1126602-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-chloro-3,9-dihydro-4H-pyrimido[4,5-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301191495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1 g methyl sulfone was heated to melting. 7 (106.22 mg, 1.37 mmol) was added and the resulting mixture was stirred and heated at 110-120° C. to dissolve completely. 5 (200 mg, 0.837 mmol) was added in one part to the reaction mixture. Stirring was continued for 30 minutes. About 10 mL water was added to quench the reaction. Ammonia water was added to neutralize the reaction mixture. Solid precipitated out. This solid was filtered. Obtained solid was dissolved in chloroform and methanol, dried (using Na2SO4) and recrystallized. The overall yield was 78%. TLC Rf 0.33 (chloroform-methanol 1:1); mp>250° C.; 1H NMR (DMSO-d6) δ 6.57 (bs, 2H, 2-NH2, exch); 7.04-7.17 (m, 3H, phenyl); 10.41 (s, 1H, 9-NH, exch); 11.64 (s, 1H, 3-NH, exch). Anal. Calculated (C10H7ClN4O. 0.3CH3OH): C, 50.65; H, 3.38; N, 22.94; Cl, 14: Found: C, 50.91; H, 3.34; N, 22.60; Cl, 14.77.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
106.22 mg
Type
reactant
Reaction Step Two
Name
Quantity
200 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one
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2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one
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2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one
Reactant of Route 4
2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one
Reactant of Route 5
2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one
Reactant of Route 6
2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one

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